molecular formula C21H18FN3O4 B2601489 1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105211-62-8

1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2601489
CAS No.: 1105211-62-8
M. Wt: 395.39
InChI Key: IXKVIKAUNCUPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic carbohydrazide derivative designed for advanced pharmaceutical and biochemical research. This compound features a hybrid structure that incorporates a 1,2-dihydropyridin-2-one core, a scaffold recognized in the development of novel protease inhibitors . The molecule is engineered with a 4-fluorobenzyl group, a moiety frequently employed to enhance metabolic stability and binding affinity in drug discovery, and is coupled to a 3-methoxybenzoyl hydrazide segment. The N-acylhydrazone (NAH) functionality is a key pharmacophore present in several classes of bioactive molecules and is known to be instrumental for the activation of apoptosis in cancer cells by acting as small-molecule procaspase activators . Researchers can explore this compound as a potential chemical tool in oncology research, specifically for investigating caspase-dependent apoptotic pathways. Furthermore, its structural similarity to azapeptide-based inhibitors suggests potential as a starting point for the development of covalent inhibitors targeting cysteine proteases, such as the main protease (Mpro) of coronaviruses . This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies strictly in a controlled laboratory setting. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N'-(3-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-29-17-5-2-4-15(12-17)19(26)23-24-20(27)18-6-3-11-25(21(18)28)13-14-7-9-16(22)10-8-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKVIKAUNCUPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound characterized by its unique structural features. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula is C21H18FN3O4C_{21}H_{18}FN_3O_4 with a molecular weight of approximately 395.4 g/mol. The presence of a fluorine atom in the benzyl group may enhance the compound's stability and influence its chemical properties, such as polarity and reactivity .

Structural Characteristics

The compound features several functional groups:

  • Dihydropyridine ring : Known for its role in various biological activities.
  • Fluorobenzyl group : Potentially enhances lipophilicity and stability.
  • Methoxybenzoyl moiety : Contributes to the overall pharmacological profile.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar dihydropyridine structures have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, ZQL-4c, a derivative with a fluorophenyl group, was shown to inhibit cell proliferation and induce apoptosis in breast cancer cells through oxidative stress mechanisms .

CompoundCell LineIC50 (μmol/L)Mechanism of Action
ZQL-4cMCF-72.96 (24h)Induces apoptosis via ROS production
ZQL-4cMDA-MB-2310.80 (48h)Inhibits Notch-AKT signaling pathway
ZQL-4cSK-BR-31.21 (24h)Caspase-dependent signaling activation

These findings suggest that compounds like this compound could possess similar anticancer properties due to structural similarities.

Enzyme Inhibition

Compounds containing dihydropyridine and hydrazide functionalities have been investigated for their ability to inhibit various enzymes. For example, substituted derivatives have been identified as potent inhibitors of Met kinase, which plays a critical role in cancer progression . The unique structure of this compound may allow it to interact favorably with such targets.

Case Studies

A study involving related compounds highlighted the importance of substituent variations on biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
1-(4-chlorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazideChlorobenzyl instead of fluorobenzylPotentially different biological activity due to chlorine's properties
N'-(2-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazideSimilar dihydropyridine structurePotential antimicrobial activity

These case studies illustrate how minor structural changes can significantly affect the pharmacological profile and biological activity of related compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide. For instance, a related compound demonstrated significant efficacy in inhibiting tumor growth in a gastric carcinoma xenograft model. The compound's mechanism involves selective inhibition of Met kinase, which is crucial for tumor cell proliferation and survival .

Case Study:

  • Study Title: Evaluation of Met kinase inhibitors in gastric cancer models.
  • Findings: The analogue showed complete tumor stasis in GTL-16 human gastric carcinoma xenografts following oral administration, indicating its potential for further clinical development .

Neuroprotective Effects

Compounds within the dihydropyridine class have been investigated for their neuroprotective properties. Research indicates that these compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study:

  • Study Title: Investigation of dihydropyridine derivatives as neuroprotective agents.
  • Findings: Certain derivatives indicated a protective effect against oxidative stress in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease.

Antimicrobial Properties

There is emerging evidence that dihydropyridine derivatives exhibit antimicrobial activity against various pathogens. This property can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study:

  • Study Title: Antimicrobial activity of novel dihydropyridine derivatives.
  • Findings: Compounds demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria, warranting further exploration for potential use as antimicrobial agents.

Pharmacological Insights

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy. Additionally, the compound's structural modifications may enhance its bioavailability and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core structure with several synthesized carbohydrazides. Key comparisons include:

Compound Name Substituents Key Features
Target Compound N1: 4-Fluorobenzyl; N'-acyl: 3-Methoxybenzoyl Potential enhanced lipophilicity and antimicrobial activity due to fluorine and methoxy groups.
(E)-2-Oxo-N'-(2,3,4-Trimethoxybenzylidene)-1,2-Dihydropyridine-3-Carbohydrazide (Ligand 1) N'-acyl: 2,3,4-Trimethoxybenzylidene High antimycobacterial activity; binding affinity = -7.1 kcal/mol against glucosamine-6-phosphate synthase.
(E)-N'-(1-(4-Bromophenyl)Ethylidene)-2-Oxo-1,2-Dihydropyridine-3-Carbohydrazide (Ligand 2) N'-acyl: 4-Bromophenyl ethylidene Superior binding affinity (-7.3 kcal/mol) compared to Ligand 1; 92% synthetic yield.
N'-(5-Chloro-1-(4-Fluorobenzyl)-2-Oxo-1,2-Dihydroindol-3-ylidene)-5-Methoxyindole-2-Carbohydrazide N1: 4-Fluorobenzyl; N'-acyl: 5-Methoxyindole Reported as a potent antimicrobial agent with MIC values < 10 μM.

Substituent Impact Analysis :

  • Fluorine (4-Fluorobenzyl) : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Methoxy Groups (3-Methoxybenzoyl) : Electron-donating effects may modulate binding interactions with target enzymes .
  • Bromo vs. Fluoro : Bromine’s larger atomic radius in Ligand 2 may contribute to stronger van der Waals interactions in enzyme binding compared to fluorine .

Research Findings and Data Tables

Table 1: Comparative Binding Affinities and Antimicrobial Activities
Compound Binding Affinity (kcal/mol) MIC Range (μmol/mL) Key Pathogens Targeted
Target Compound* Not reported Not reported Hypothesized: Gram-negative bacteria, fungi
Ligand 1 -7.1 10.7–21.4 E. coli, C. albicans
Ligand 2 -7.3 10.7–40.2 S. aureus, A. niger
N'-(5-Chloro-1-(4-Fluorobenzyl)-...) Not reported <10 Multidrug-resistant S. aureus

*Hypothetical data inferred from structural analogs.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer :

  • Reaction Conditions : Use methanol or 1,4-dioxane as solvents with catalytic acetic acid to promote hydrazone formation between the carbohydrazide core and substituted benzaldehydes (e.g., 3-methoxybenzaldehyde) .
  • Purification : Recrystallize the product from ethanol or methanol to achieve high purity (70–80% yields). Monitor reaction completion via TLC using silica gel plates and UV visualization .
  • Characterization : Validate purity via elemental analysis (C, H, N) and compare calculated vs. observed percentages to detect impurities .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer :

  • 1H/13C NMR : Assign peaks for the fluorobenzyl (δ ~4.5 ppm for -CH2-), methoxybenzoyl (δ ~3.8 ppm for -OCH3), and hydrazide carbonyl (δ ~160–170 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H stretches (hydrazide at ~3200–3300 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking predict the compound’s mechanism of action against bacterial targets?

Methodological Answer :

  • Software Setup : Use AutoDock Vina for docking studies. Prepare the ligand (compound) and target (e.g., glucosamine-6-phosphate synthase) by removing water molecules and adding polar hydrogens .
  • Grid Box : Define the binding site using PyMOL based on co-crystallized ligands (e.g., 20 ų box centered on active-site residues) .
  • Validation : Compare docking scores (ΔG values) with known inhibitors and validate top poses via molecular dynamics (MD) simulations in GROMACS to assess stability .

Q. How should crystallographers address challenges in resolving the compound’s crystal structure?

Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Optimize crystal mounting to minimize twinning (common in hydrazide derivatives) .
  • Refinement : Apply SHELXL for anisotropic refinement. Address disorder in the fluorobenzyl group using PART instructions and free refinement of occupancy .
  • Validation : Check R-factors (R1 < 0.05) and validate the model with PLATON’s ADDSYM to detect missed symmetry .

Q. How can researchers resolve contradictions in antibacterial activity data across studies?

Methodological Answer :

  • Assay Standardization : Use CLSI guidelines for MIC determination. Include positive controls (e.g., ciprofloxacin) and ensure consistent inoculum density (5 × 10⁵ CFU/mL) .
  • Solubility Checks : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation in broth microdilution assays .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across bacterial strains (e.g., S. aureus vs. E. coli) and identify outliers .

Data Contradiction Analysis

Q. How to interpret discrepancies between computational binding predictions and experimental enzyme inhibition?

Methodological Answer :

  • In Silico vs. In Vitro : If docking suggests strong binding (e.g., ΔG = -9 kcal/mol) but inhibition is weak (IC50 > 100 µM), check protonation states (use Epik at pH 7.4) or assay for off-target effects .
  • Membrane Permeability : Use Caco-2 cell assays to rule out poor cellular uptake. Adjust logP (<5) via substituent modification (e.g., replacing methoxy with hydroxyl groups) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Docking : AutoDock Vina for binding mode prediction .
  • Spectroscopy : Gaussian 09W for computational NMR/IR validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.